molecular formula C12H14Cl2N2O B7807247 N-(3,5-Dichlorophenyl)piperidine-4-carboxamide

N-(3,5-Dichlorophenyl)piperidine-4-carboxamide

Cat. No.: B7807247
M. Wt: 273.15 g/mol
InChI Key: IBZXWJWFQHXSJL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)piperidine-4-carboxamide typically involves the reaction of 3,5-dichloroaniline with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,5-Dichlorophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This can lead to various pharmacological effects, including mood stabilization and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)piperidine-4-carboxamide
  • N-(3,5-Difluorophenyl)piperidine-4-carboxamide
  • N-(3,5-Dimethylphenyl)piperidine-4-carboxamide

Uniqueness

N-(3,5-Dichlorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-5-10(14)7-11(6-9)16-12(17)8-1-3-15-4-2-8/h5-8,15H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZXWJWFQHXSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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